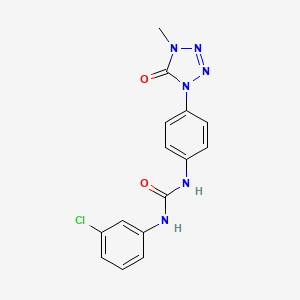
1-(3-chlorophenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-chlorophenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a urea derivative that is of interest due to its potential biological activities. Urea derivatives have been widely studied for their various pharmacological properties, including anticancer and antimicrobial activities, as well as their role in plant growth regulation .
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of isocyanates with amines or the reaction of acyl azides with amines. For example, a series of 1,3-disubstituted ureas with phenyl fragments containing halogen substituents were synthesized with yields ranging from 33% to 80% . Similarly, novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas were synthesized by the reaction of acyl azides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole . These methods could potentially be applied to the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of urea derivatives can be elucidated using various spectroscopic techniques such as NMR spectroscopy, IR spectroscopy, and X-ray diffraction. For instance, the structure of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was confirmed by spectral and single-crystal X-ray diffraction studies . Similarly, the crystal structure of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was determined using X-ray diffraction, revealing that it crystallizes in the monoclinic system . These techniques are crucial for confirming the molecular structure of the compound .
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, including condensation and cyclization reactions. For example, the synthesis of a pyrazole derivative involved a condensation/cyclization reaction of an enone with hydrazine hydrochloride . The reactivity of the compound towards different reagents and conditions could lead to the formation of various metabolites or derivatives with distinct biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and optical properties, can be characterized using techniques like polarimetry, HPLC, and IR spectroscopy. The enantiomer composition of a related compound, Galodif, was determined by chiral HPLC and polarimetry, and the absolute configuration of enantiomers was proposed . The crystal growth and characterization of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one provided insights into its optical properties, including refractive index and second-harmonic generation efficiency . These properties are important for understanding the behavior of the compound in different environments and for its potential applications in various fields.
科学的研究の応用
Insecticidal Activity
1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)-urea, closely related compounds, have been identified as representatives of a novel class of insecticides. These compounds demonstrate an unprecedented mode of action, showing high insecticidal activity manifested primarily as a failure to moult or pupate due to a defect in cuticle deposition. This unique action suggests potential applications in pest control, with expected safety towards mammals (Mulder & Gijswijt, 1973).
Antitumor Activities
Novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives exhibit promising antitumor activities. This highlights the compound's potential in cancer therapy, expanding the scope of urea derivatives in medicinal chemistry (Ling et al., 2008).
Cytokinin-like Activity and Adventitious Rooting Enhancement
Urea derivatives, including compounds with structures similar to the one , have been shown to regulate cell division and differentiation. Some urea derivatives demonstrate cytokinin-like activity, surpassing even that of adenine compounds. This activity includes enhancing adventitious root formation, making these compounds valuable in plant morphogenesis studies (Ricci & Bertoletti, 2009).
Antimicrobial Activity
Research into imidazole ureas/carboxamides containing dioxaphospholanes suggests novel urea derivatives possess significant antimicrobial properties. This includes the potential for combating resistant microbial strains, indicating a promising avenue for developing new antibiotics (Rani et al., 2014).
Corrosion Inhibition
Urea derivatives have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. The presence of these compounds significantly reduces corrosion, pointing towards applications in metal protection and preservation technologies (Bahrami & Hosseini, 2012).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O2/c1-21-15(24)22(20-19-21)13-7-5-11(6-8-13)17-14(23)18-12-4-2-3-10(16)9-12/h2-9H,1H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUDJVUKVLFCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B3011073.png)
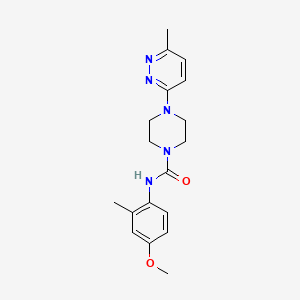
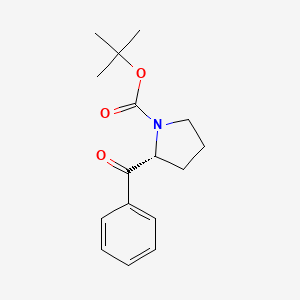
![5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B3011079.png)
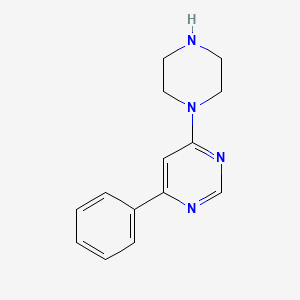
![N-(butan-2-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3011081.png)
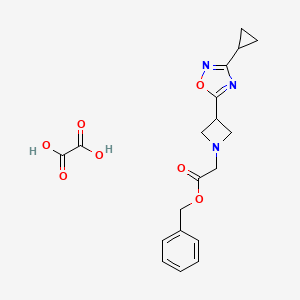
![2-[3-(2-Methylphenyl)-4-oxo-2-thiazolidinylidene]propanedinitrile](/img/structure/B3011086.png)

![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B3011090.png)
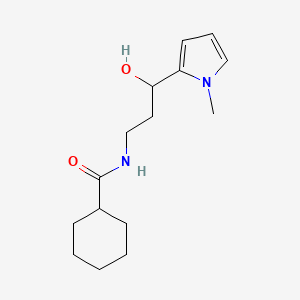
![N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011092.png)
